Technical Guide: Buprofezin-d6 for Isotope Dilution Mass Spectrometry
Technical Guide: Buprofezin-d6 for Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Buprofezin-d6, a deuterated internal standard for the quantitative analysis of the insecticide Buprofezin. This document outlines its core physicochemical properties, a detailed experimental protocol for its use in residue analysis, and a logical workflow diagram to guide researchers.
Core Compound Data: Buprofezin-d6
Buprofezin-d6 serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) due to its chemical similarity to the parent compound, Buprofezin. Its increased mass allows for clear differentiation in mass spectrometric analyses, ensuring accurate quantification.
| Property | Value | Reference |
| Chemical Name | Buprofezin-(isopropyl-1,1,1,3,3,3-d6) | [1] |
| CAS Number | 2140803-94-5 | [2] |
| Unlabeled CAS Number | 69327-76-0 | [2][3][4] |
| Molecular Formula | C₁₆H₁₇D₆N₃OS | [2][3] |
| Molecular Weight | 311.48 g/mol | [1][2] |
| Synonyms | Buprofezin-d6 | [1] |
Application in Isotope Dilution Mass Spectrometry
Isotope-labeled compounds like Buprofezin-d6 are critical for the accuracy of quantitative analyses of pesticides.[1] The primary advantage of using the IDMS technique is that isotope-labeled compounds have nearly identical physical properties to their non-labeled counterparts.[1] This results in the same behavior during sample workup and preparation, which helps to mitigate matrix effects that can lead to biased results in typical LC-MS/GC-MS analyses.[1] By spiking the sample with its isotope-labeled analog before workup, any loss of the analyte can be accurately determined and compensated for.[1]
Experimental Protocol: Quantification of Buprofezin in Agricultural Samples using Buprofezin-d6 and LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of Buprofezin residues in food matrices, such as fruits and vegetables, using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
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Buprofezin analytical standard
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Buprofezin-d6 internal standard
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Acetonitrile (ACN), LC-MS grade
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Water, LC-MS grade
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Formic acid
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Magnesium sulfate (anhydrous)
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Sodium chloride
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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Graphitized carbon black (GCB) for samples with high pigment content
Standard Preparation
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of Buprofezin and Buprofezin-d6 in acetonitrile.
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Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Buprofezin stock solution with acetonitrile. Each calibration standard should be fortified with the Buprofezin-d6 internal standard at a constant concentration.
Sample Preparation (QuEChERS Method)
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Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.
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Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Spike the sample with a known amount of the Buprofezin-d6 internal standard working solution.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rpm for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of PSA and C18 sorbents (and GCB if necessary).
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Vortex for 30 seconds.
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Centrifuge at a high speed for 2-5 minutes.
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Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is suitable for separation.
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Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is commonly used.
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Injection Volume: 1-10 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor for at least two precursor-to-product ion transitions for both Buprofezin and Buprofezin-d6 to ensure identity confirmation and accurate quantification.
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Data Analysis
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Construct a calibration curve by plotting the ratio of the peak area of Buprofezin to the peak area of Buprofezin-d6 against the concentration of the Buprofezin calibration standards.
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Quantify the amount of Buprofezin in the samples by comparing the analyte/internal standard peak area ratio from the sample extract to the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedure.
Caption: Experimental workflow for Buprofezin analysis.
